molecular formula C8H8N2O3S B549257 佐尼沙胺 CAS No. 68291-97-4

佐尼沙胺

货号 B549257
CAS 编号: 68291-97-4
分子量: 212.23 g/mol
InChI 键: UBQNRHZMVUUOMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zonisamide is a sulfonamide anticonvulsant used to treat partial seizures in adults and teenagers at least 16 years old . It is chemically classified as a sulfonamide and unrelated to other antiseizure agents .


Synthesis Analysis

The synthesis of Zonisamide has been achieved by several routes, most of which begin by the conversion of 4-hydroxycoumarin into 1,2-benzisoxazole-3-acetic acid . An improved process for the preparation of Zonisamide involves reacting 1,2-benzisoxazole-3-methane-sulfonic acid with a halogenating agent in a first organic solvent to provide benzisoxazole methane sulfonyl halide, and then reacting benzisoxazole methane sulfonyl halide with an amine in a second organic solvent to form Zonisamide .


Molecular Structure Analysis

Zonisamide has a molecular formula of C8H8N2O3S, an average mass of 212.226 Da, and a mono-isotopic mass of 212.025558 Da . The structure of Zonisamide has been determined from powder X-ray diffraction data .


Chemical Reactions Analysis

Zonisamide undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated . The reduction of Zonisamide to 2-sulfamoylacetylphenol is mediated by the CYP3A4 isoenzyme .

科学研究应用

Epilepsy Treatment:

ZNS was initially approved in the United States in 2000 for the adjunctive treatment of partial (focal) seizures in patients aged 16 years or older. It has demonstrated efficacy against simple and complex partial seizures, partial seizures with secondary generalization, and generalized seizures . The recommended dosage ranges up to 600 mg/day in adult and pediatric studies.

Parkinson’s Disease (PD):

ZNS has shown promise in advanced PD. Although evidence is still emerging, it has demonstrated efficacy in motor symptoms of PD. However, more research is needed to fully understand its effects on nonmotor symptoms (NMSs) and quality of life in PD patients .

Lewy Body Dementia (LBD):

ZNS may interact with LBD pathophysiology through a mechanism unrelated to its original indication. Further investigation is required to explore its potential benefits in LBD .

作用机制

Target of Action

Zonisamide, a sulfonamide anticonvulsant, primarily targets voltage-gated sodium channels and T-type calcium channels . It also binds allosterically to GABA receptors . These targets play crucial roles in neuronal signaling and the regulation of neurotransmitter release.

Mode of Action

Zonisamide acts by blocking the repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents . This action inhibits the propagation of seizure activity in the brain. Additionally, zonisamide’s allosteric binding to GABA receptors may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

Zonisamide affects several biochemical pathways. It suppresses endoplasmic reticulum stress-induced neuronal cell damage, which is a key player in the development of various neurological disorders . It also modulates immune and inflammatory pathways, thereby preserving cerebellar integrity and function .

Pharmacokinetics

Zonisamide is rapidly and completely absorbed, with a bioavailability close to 100% . The drug is metabolized in the liver through the CYP3A4 enzyme . It has a long elimination half-life of 63 hours in plasma , allowing for once or twice-daily dosing. Zonisamide is excreted via the kidneys (62%) and feces (3%) .

Result of Action

The molecular and cellular effects of zonisamide’s action include the inhibition of neuronal cell damage and apoptosis . It also significantly inhibits the Bax and caspase-3 activity, upregulates Bcl-2 activity, and decreases the proportion of TUNEL-positive cells in heart tissues . These actions contribute to its neuroprotective effects.

Action Environment

For instance, the metabolism of zonisamide through the CYP3A4 enzyme can be influenced by drugs that induce or inhibit this enzyme . Therefore, it’s crucial to consider these factors when prescribing and taking zonisamide.

安全和危害

Zonisamide may cause serious side effects. Some of these include eye pain or redness, changes in vision, decreased sweating, feeling very hot, increased or worsening seizures, skin rash, signs of metabolic acidosis, symptoms of a blood cell disorder, signs of a kidney stone, and severe skin reaction . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

属性

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNRHZMVUUOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046023
Record name Zonisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4), Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid., In water, 0.80 mg/L, temp not specified, 2.09e+00 g/L
Record name SID49666067
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Zonisamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

3.3X10-6 mm Hg at 25 °C /Estimated/
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action by which zonisamide controls seizures has not been fully established. However, its antiepileptic properties may be due to its effects on sodium and calcium channels. Zonisamide blocks sodium channels and reduces voltage-dependent, transient inward currents, stabilizing neuronal membranes and suppressing neuronal hypersynchronization. It affects T-type calcium currents, but has no effect on L-type calcium currents. Zonisamide suppresses synaptically-driven electrical activity by altering the synthesis, release, and degradation of neurotransmitters, such as glutamate, gamma-aminobutyric acid (GABA), dopamine, serotonin (5-hydroxytryptamine [5-HT]), and acetylcholine. Furthermore, it binds to the GABA/benzodiazepine receptor ionophore complex without producing changes in chloride flux. _In vitro_ studies have suggested that zonisamide does not affect postsynaptic GABA or glutamate responses, nor the neuronal or glial uptake of [3H]-GABA., The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase., Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA.
Record name Zonisamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Zonisamide

Color/Form

White needles from ethyl acetate

CAS RN

68291-97-4
Record name Zonisamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68291-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zonisamide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068291974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zonisamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zonisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisoxazole-3-methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZONISAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459384H98V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161-163 °C, 160-163 °C, 161 - 163 °C
Record name Zonisamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 250 ml three necked flask, equipped with mechanical stirrer, Dean-Stark trap and condenser, was charged with 1,2-benzisoxazole-3-methanesulfonic acid methyl ester (10 grams, 0.044 mole, obtained from a commercial vendor) and toluene (100 ml). The suspension was heated to reflux while azeotropic distillation of water was performed, during 2 hours. The mixture was thereafter cooled under nitrogen atmosphere to 10° C. and DMF (0.36 ml, 0.0044 mole, 0.1 molar equivalent) was added to the mixture. Oxalyl chloride (4.1 ml, 0.047 mole, 1.07 molar equivalent) was then added drop-wise at 10-15° C. during 30 minutes and the reaction mixture was heated to 40° C. and was kept at this temperature for 4 hours. Ammonia (gas) (3.0 grams, 4 molar equivalents) was then bubbled into the reaction mixture at 10-18° C. during 2 hours and the reaction mixture was kept at ambient temperature overnight. The obtained precipitate was collected by filtration and slurried in 25% ammonium hydroxide (40 ml) at ambient temperature for 2 hours. The obtained solid was collected by filtration, washed with water and dried under reduced pressure at 50° C., overnight to obtain crude zonisamide (7.4 grams, 80.4% yield) having a purity of 98.7%, as determined by HPLC.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Name
1,2-benzisoxazole-3-methanesulfonic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Four
Quantity
4.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
80.4%

Synthesis routes and methods II

Procedure details

1,2-Benzisoxazole-3-methanesulfonic acid (1) (20.0 g, 93.8 mmol) was mixed with acetonitrile (60 mL) and heated to reflux. The clear solution was cooled to 65° C. and phosphorous oxychloride (5.7 mL; 62.3 mmol) was added. The mixture was heated to reflux for 10 hours and then cooled to room temperature. Ethyl acetate (100 mL) was added and the mixture was filtered through CELITE™, which was subsequently washed with ethyl acetate (40 mL). The filtrate was cooled in an ice bath and ammonia gas was bubbled through the solution for 1 hour. The mixture was concentrated and water (100 mL) was added. The mixture was heated to reflux and cooled. It was concentrated, cooled in an ice-bath and filtered to yield crude zonisamide. Purification was achieved by recrystallization from iso-propanol/water. The yield of purified product was 78.8%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zonisamide
Reactant of Route 2
Zonisamide
Reactant of Route 3
Zonisamide
Reactant of Route 4
Zonisamide
Reactant of Route 5
Zonisamide
Reactant of Route 6
Zonisamide

Q & A

Q1: What are the primary mechanisms of action of zonisamide in exerting its anticonvulsant effects?

A1: Zonisamide exhibits multiple mechanisms of action, primarily targeting neuronal excitability. It blocks voltage-gated sodium channels, reducing neuronal hyperexcitability. [] Additionally, it inhibits T-type calcium channels, further dampening neuronal firing. [, ]

Q2: Does zonisamide interact with neurotransmitter systems to exert its therapeutic effects?

A2: Yes, beyond its direct effects on ion channels, zonisamide also influences neurotransmitter systems. It indirectly inhibits glutamate receptors, reducing excitatory neurotransmission. [] Furthermore, it enhances the release of GABA, an inhibitory neurotransmitter, contributing to its anticonvulsant activity. []

Q3: How does zonisamide's modulation of neurotrophins contribute to its potential for treating nerve damage?

A3: Research suggests that zonisamide promotes nerve regeneration by inducing the expression of nerve growth factors (NGF, BDNF, NT4/5) and their receptors (Ntrk1, Ntrk2). This upregulation of neurotrophic factors likely contributes to the enhanced neurite elongation observed in preclinical studies. []

Q4: What is the molecular formula and weight of zonisamide?

A4: Zonisamide, a 1,2-benzisoxazole derivative, has the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol. [, ]

Q5: Is there any spectroscopic data available for zonisamide?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are routinely employed to confirm the structure and purity of zonisamide.

Q6: Are there studies investigating the stability of zonisamide in extemporaneously compounded oral suspensions?

A6: Yes, studies have examined the stability of zonisamide in various formulations, including oral suspensions. Research suggests that simple syrup and methylcellulose suspensions of zonisamide (10 mg/mL) prepared from commercially available capsules remained stable for at least 28 days at room temperature or under refrigeration. []

Q7: What are the implications of zonisamide's stability in different formulations for its clinical use?

A7: Understanding zonisamide's stability in various formulations is crucial for ensuring consistent dosing and therapeutic efficacy. Especially for patients who have difficulty swallowing tablets or capsules, stable and bioequivalent oral suspensions are essential for safe and effective treatment. []

Q8: What is the typical half-life of zonisamide, and what are the implications for its dosing regimen?

A8: Zonisamide exhibits a relatively long half-life of approximately 60 hours, permitting convenient once- or twice-daily administration. This prolonged half-life contributes to sustained therapeutic levels and improved patient compliance. []

Q9: How is zonisamide metabolized, and are there any pharmacogenetic considerations for its clinical use?

A9: Zonisamide undergoes hepatic metabolism primarily via cytochrome P450 enzymes, specifically CYP3A4, CYP2C19, and CYP3A5. While the research papers provided do not delve into pharmacogenomics, genetic variations in these enzymes could potentially influence zonisamide metabolism and contribute to interindividual variability in drug response. []

Q10: Has zonisamide shown efficacy in preclinical models of epilepsy?

A10: Yes, zonisamide has demonstrated significant anticonvulsant activity in various animal models of epilepsy. Studies have shown its effectiveness in suppressing seizures induced by electroshock, pentylenetetrazol (PTZ), and other convulsant agents. [, ]

Q11: Beyond its established role in epilepsy management, what other potential therapeutic applications of zonisamide are being explored?

A11: Research suggests that zonisamide might be beneficial for conditions beyond epilepsy, including Parkinson's disease, neuropathic pain, and migraine prophylaxis. Clinical trials have shown promising results for zonisamide as an adjunct therapy for Parkinson's disease, improving motor function and reducing "wearing-off" time. [, , ]

Q12: Has zonisamide demonstrated efficacy in ameliorating specific symptoms of Parkinson's disease in preclinical models?

A12: Yes, zonisamide has shown promising results in animal models of Parkinson's disease. Studies in MPTP-treated mice and marmosets revealed that while zonisamide did not prevent dopamine depletion, it did increase striatal dopamine turnover, suggesting a potential neuroprotective effect. []

Q13: What are the common adverse effects associated with zonisamide treatment, and how do they compare with other antiepileptic drugs?

A13: Zonisamide is generally well-tolerated, with most adverse events being mild to moderate in severity. The most frequently reported adverse effects include somnolence, dizziness, anorexia/weight loss, ataxia, agitation, and cognitive impairment. [] The incidence of these adverse events tends to decline with continued treatment. []

Q14: What analytical techniques are commonly employed to quantify zonisamide levels in biological fluids like plasma and breast milk?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying zonisamide concentrations in biological samples. This technique offers high sensitivity and selectivity for accurate measurement of zonisamide levels. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。